molecular formula C24H26N2O4 B11300855 2-[3-(Dimethylamino)propyl]-1-(3-hydroxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(Dimethylamino)propyl]-1-(3-hydroxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11300855
M. Wt: 406.5 g/mol
InChI Key: YRKBBNSIMMLVSP-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)propyl]-1-(3-hydroxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Dimethylamino)propyl]-1-(3-hydroxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the dimethylamino group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.

    Functionalization of the hydroxyphenyl group: This can be done through various substitution reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without significant loss of yield or purity.

    Use of continuous flow reactors: To improve the efficiency and safety of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dimethylamino)propyl]-1-(3-hydroxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

2-[3-(Dimethylamino)propyl]-1-(3-hydroxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)propyl]-1-(3-hydroxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to specific receptors: Modulating their activity.

    Inhibiting enzymes: Affecting metabolic pathways.

    Interacting with DNA or RNA: Influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminopropylamine (DMAPA): A diamine used in the preparation of surfactants.

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Used as a coupling agent in peptide synthesis.

Uniqueness

2-[3-(Dimethylamino)propyl]-1-(3-hydroxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its specific arrangement of atoms and functional groups provides distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]-1-(3-hydroxyphenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H26N2O4/c1-14-11-18-19(12-15(14)2)30-23-20(22(18)28)21(16-7-5-8-17(27)13-16)26(24(23)29)10-6-9-25(3)4/h5,7-8,11-13,21,27H,6,9-10H2,1-4H3

InChI Key

YRKBBNSIMMLVSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC(=CC=C4)O

Origin of Product

United States

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